molecular formula C9H15NO2 B14516653 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid CAS No. 62618-02-4

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B14516653
CAS No.: 62618-02-4
M. Wt: 169.22 g/mol
InChI Key: NSOHFSLTMXRHRK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a carboxylic acid group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride . Another method includes the preparation of amines through the reaction of carboxylic acid chlorides or anhydrides with ammonia or amines, followed by reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines

Scientific Research Applications

4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid apart is its unique cyclohexene ring structure combined with the aminomethyl and carboxylic acid groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62618-02-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c1-9(8(11)12)4-2-7(6-10)3-5-9/h2H,3-6,10H2,1H3,(H,11,12)

InChI Key

NSOHFSLTMXRHRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)CN)C(=O)O

Origin of Product

United States

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